(S)-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a trifluoromethyl group and a methoxy group attached to the indole ring, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine typically involves the introduction of the trifluoromethyl group and the methoxy group onto the indole ring. One common method involves the use of trifluoromethylation reagents and methoxylation reagents under specific reaction conditions. The reaction may proceed through a series of steps, including halogenation, substitution, and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including its role as a receptor agonist or antagonist.
Medicine: The compound may have therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: A metabolite of melatonin with similar structural features.
Indole-3-acetic acid: A plant hormone with an indole nucleus.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
(S)-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H11F3N2O |
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Molecular Weight |
244.21 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2O/c1-17-6-2-3-9-7(4-6)8(5-16-9)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3/t10-/m0/s1 |
InChI Key |
GVVJFDMIOVYOKF-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2[C@@H](C(F)(F)F)N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)N |
Origin of Product |
United States |
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